Benz(a)anthracene-1,4-dione, 7,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O2. It is a derivative of benzanthracene, characterized by the presence of two methyl groups at the 7 and 12 positions and a quinone structure at the 1 and 4 positions. This compound is known for its significant biological activity and is often studied for its carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- can be synthesized through various organic reactions. One common method involves the oxidation of 7,12-dimethylbenz(a)anthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous purification steps, including distillation and crystallization, to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its carcinogenic properties and potential use in cancer research.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism by which Benz(a)anthracene-1,4-dione, 7,12-dimethyl- exerts its effects involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially causing cancer. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)anthracene: Lacks the quinone structure and methyl groups.
7,12-Dimethylbenz(a)anthracene: Similar structure but lacks the quinone functionality.
1,4-Dimethyl-2,3-benzophenanthrene: Another derivative with different substitution patterns
Uniqueness
Benz(a)anthracene-1,4-dione, 7,12-dimethyl- is unique due to its specific substitution pattern and quinone structure, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
71964-73-3 |
---|---|
Molekularformel |
C20H14O2 |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
7,12-dimethylbenzo[a]anthracene-1,4-dione |
InChI |
InChI=1S/C20H14O2/c1-11-13-5-3-4-6-14(13)12(2)19-15(11)7-8-16-17(21)9-10-18(22)20(16)19/h3-10H,1-2H3 |
InChI-Schlüssel |
KMZNJHZZPXJOPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.